4-Carbamimidamido-N-(1,3-oxazol-2-yl)benzamide
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Overview
Description
4-Guanidino-N-(oxazol-2-yl)benzamide is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound has garnered attention due to its potential biological and medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Guanidino-N-(oxazol-2-yl)benzamide typically involves the reaction of benzamide derivatives with guanidine under specific conditions. One common method includes the cyclization of 2-aminobenzamide with guanidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Guanidino-N-(oxazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions at the benzamide or oxazole ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation products: Oxamic acids or other oxo derivatives.
Reduction products: Amines or other reduced forms.
Substitution products: Derivatives with different functional groups on the benzamide or oxazole ring.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex chemical entities.
Biology: The compound has been evaluated for its antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent and its role in modulating biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Guanidino-N-(oxazol-2-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Benzoxazole derivatives
Thiazole derivatives
Other guanidino-containing compounds
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Properties
Molecular Formula |
C11H11N5O2 |
---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
4-(diaminomethylideneamino)-N-(1,3-oxazol-2-yl)benzamide |
InChI |
InChI=1S/C11H11N5O2/c12-10(13)15-8-3-1-7(2-4-8)9(17)16-11-14-5-6-18-11/h1-6H,(H4,12,13,15)(H,14,16,17) |
InChI Key |
VMNOROKKBWEDLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CO2)N=C(N)N |
Origin of Product |
United States |
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